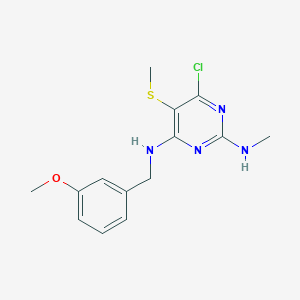

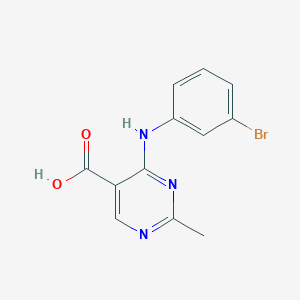

![molecular formula C10H7ClF3N3O2 B2944776 Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1260243-50-2](/img/structure/B2944776.png)

Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 1260243-50-2 . It has a molecular weight of 293.63 . This compound is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis involves a three-step reaction starting with these precursors . The use of deep eutectic solvents (DES) in the synthesis process provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C10H7ClF3N3O2/c1-2-19-9(18)5-4-15-17-6(10(12,13)14)3-7(11)16-8(5)17/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.63 . The NMR spectrum of a similar compound provides insights into its physical and chemical properties .Applications De Recherche Scientifique

Novel Fluorescent Molecule and Herbicide Potential

Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is highlighted in the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine derivatives. Remarkably, this compound has been discovered as a novel fluorescent molecule, exhibiting significantly stronger fluorescence intensity compared to its methyl analogue. This characteristic suggests potential applications in fluorescent labeling and molecular imaging. Additionally, derivatives of this compound have shown promising activity as inhibitors of the monocotyledonous Echinochloa crus-galli L. Beauv, indicating a potential use as herbicides that are more active than their methyl analogues (Wu et al., 2006).

Synthesis of Biologically Interesting Derivatives

A novel two-step synthesis approach has been developed to create trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines from this compound. This method leverages the unique reactivity of the compound for efficient C–O bond activation, resulting in a library of new fluorinated pyrazolo[1,5-a]pyrimidines. These derivatives are of biological interest, suggesting potential applications in medicinal chemistry and drug development (Jismy et al., 2018).

Anticancer and Antimicrobial Activities

Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including those derived from this compound, has revealed significant anticancer and anti-5-lipoxygenase activities. These compounds have been synthesized and tested for their potential as anticancer and antimicrobial agents, highlighting the versatility and therapeutic potential of this compound-based derivatives in addressing various diseases (Rahmouni et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of MFCD28016911 are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is still ongoing .

Mode of Action

It is known that pyrimidine derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that MFCD28016911 may interact with its targets in a way that modulates these biological processes.

Pharmacokinetics

As such, the impact of these properties on the bioavailability of MFCD28016911 is currently unknown .

Result of Action

Based on the known activities of pyrimidine derivatives, it is possible that this compound may have antiviral, anticancer, antioxidant, and antimicrobial effects .

Propriétés

IUPAC Name |

ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N3O2/c1-2-19-9(18)5-4-15-17-6(10(12,13)14)3-7(11)16-8(5)17/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTCQPKLGVQZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

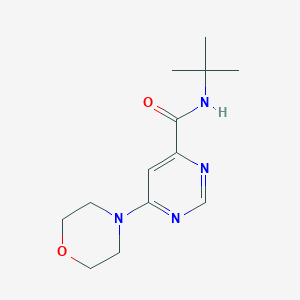

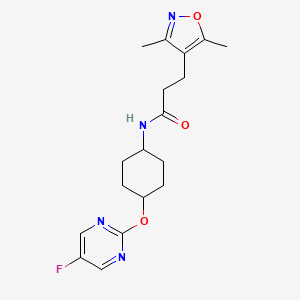

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2944693.png)

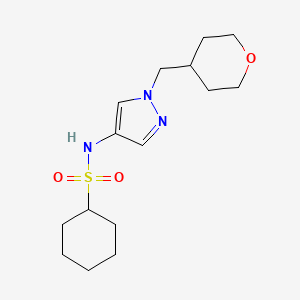

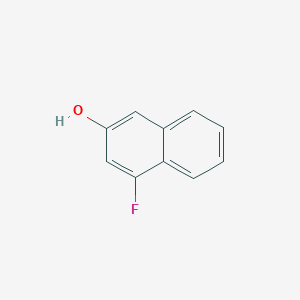

![N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2944702.png)

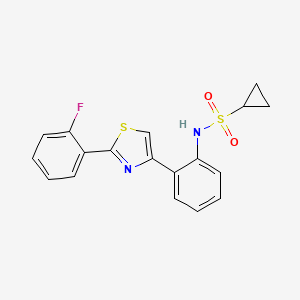

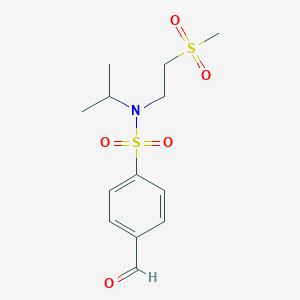

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2944705.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)

![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2944709.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxybenzamide](/img/structure/B2944713.png)